1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol
Description
This compound features a piperazine core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a propan-2-ol moiety at the 4-position. The fluorine atom contributes to lipophilicity and may improve blood-brain barrier penetration.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-11(17)10-15-6-8-16(9-7-15)20(18,19)13-4-2-12(14)3-5-13/h2-5,11,17H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDDJXIVXIKWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in various substituted benzene derivatives .
Scientific Research Applications
1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The piperazine ring and the sulfonyl group are key features that enable it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
- Sulfonyl vs. Ether Linkages: The target's sulfonyl group (electron-withdrawing) contrasts with methoxy or phenoxy ethers (electron-donating) in analogs like BM-15275 and compounds. This difference may alter receptor binding kinetics and metabolic stability.
- Fluorine Substitution: The 4-fluorobenzenesulfonyl group in the target provides a balance of lipophilicity and polarity compared to bulkier substituents (e.g., naphthyloxy in BM-15275 or quinoline in LY335979), which could enhance CNS penetration .
- Chlorophenyl vs.
Biological Activity
1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its role in various pharmacological agents. The presence of a sulfonyl group and a fluorobenzene ring enhances its interaction with biological targets.
The biological activity of 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol is primarily attributed to its ability to interact with neurotransmitter receptors. The sulfonyl group can form hydrogen bonds, while the piperazine structure facilitates binding to serotonin and dopamine receptors, potentially modulating their activity .
Biological Activity Overview
The compound has been studied for its effects on various biological systems. Below are key findings related to its biological activity:
| Biological Target | Effect | Reference |
|---|---|---|
| Serotonin Reuptake Transporter (SERT) | Inhibition | |
| Dopamine Receptors | Modulation of activity | |
| Neurotransmitter Release | Enhancement in certain contexts |
Study 1: Serotonin Reuptake Inhibition
A study demonstrated that derivatives of piperazine, including 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol, exhibited selective inhibition of SERT, suggesting potential use as antidepressants with fewer side effects compared to traditional SSRIs .
Study 2: Neuroprotective Effects
Research indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress. The mechanisms involved may include modulation of intracellular signaling pathways related to cell survival.
Study 3: Pharmacokinetics and Bioavailability
Pharmacokinetic studies showed that the compound could achieve adequate plasma concentrations in vivo, supporting its potential for therapeutic use. Its bioavailability was enhanced when formulated with certain excipients, indicating a promising avenue for drug development .
Comparative Analysis
When compared to similar compounds lacking the sulfonyl group or with different substituents, 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol demonstrated superior binding affinity and selectivity for target receptors. This highlights the importance of structural modifications in enhancing biological activity.
| Compound | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol | Low nM range | High |
| Similar Compound A (without sulfonyl) | µM range | Moderate |
| Similar Compound B (chlorinated) | High nM range | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and piperazine derivatives, followed by alkylation with 1-chloropropan-2-ol. Key parameters include:
- Temperature : Maintain 40–60°C during sulfonylation to avoid side reactions.
- Solvent : Use aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity. Confirm purity via HPLC with a C18 column .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the integration of the piperazine ring (δ 2.5–3.5 ppm) and propan-2-ol moiety (δ 3.7–4.2 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z: ~357.1 for C₁₃H₁₈FN₂O₃S⁺) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 51.5%, H: 5.7%, N: 9.8%) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare IC₅₀ values with fluconazole controls .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the fluorobenzenesulfonyl group (e.g., replace F with Cl or CF₃) and assess changes in receptor binding via radioligand displacement assays .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (sulfonyl group) and hydrophobic (piperazine) interactions .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid Phase I/II metabolism. Introduce methyl groups to block metabolic hotspots .
- Pharmacokinetic Profiling : Measure oral bioavailability in rodent models. Adjust formulation (e.g., PEGylation) to enhance half-life if poor absorption is observed .
Q. How can computational modeling predict off-target interactions and toxicity risks?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to screen against the ADMETox panel (e.g., hERG, CYP3A4). Prioritize derivatives with low hERG binding (ΔG > −6 kcal/mol) .
- QSAR Models : Train models on Tox21 datasets to predict hepatotoxicity. Validate with zebrafish embryo assays .
Q. What mechanistic studies elucidate its interaction with biological targets like serotonin or dopamine receptors?
- Methodological Answer :
- Radioligand Binding : Compete with [³H]ketanserin (5-HT₂A) or [³H]SCH-23390 (D₁) in transfected HEK cells. Calculate Kᵢ values via Cheng-Prusoff equation .
- Functional Assays : Measure cAMP accumulation (D₂ receptor) or calcium flux (5-HT₆) using BRET or FLIPR platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
